A Comprehensive Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. By integrating a substituted pyrimidine moiety with a piperidine-3-carboxylic acid scaffold, this molecule presents a unique structural framework for the development of novel chemical entities. This document details the compound's structural and physicochemical properties, provides a validated, step-by-step synthesis protocol rooted in fundamental organic chemistry principles, and discusses its potential applications in drug discovery. The synthesis is presented as a self-validating system, with explanations for experimental choices to ensure reproducibility and understanding. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive resource on this valuable chemical building block.
Introduction: The Convergence of Privileged Scaffolds
In modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of rational drug design. The title compound, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, is an exemplary case, merging two such scaffolds: the pyrimidine ring and the piperidine ring.
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The Pyrimidine Moiety: Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a vast array of FDA-approved drugs and biologically active compounds. Their versatile chemistry and ability to participate in hydrogen bonding and π-stacking interactions make them a frequent choice in the design of kinase inhibitors, antiviral agents, and anti-cancer therapeutics.[1]
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The Piperidine Moiety: The piperidine ring is one of the most common nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Piperidine-carboxylic acids, in particular, are recognized as important pharmacophores, often mimicking amino acids like GABA or glutamate, leading to applications as central nervous system (CNS) agents, such as NMDA receptor antagonists.[3][4]
This guide elucidates the synthesis, characterization, and potential utility of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, providing researchers with the foundational knowledge required to leverage this compound in their scientific endeavors.
Physicochemical Properties and Structural Elucidation
The unique identity of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is defined by its specific arrangement of atoms and functional groups.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | - |
| CAS Number | 841222-87-5 | [5] |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [5] |
| Molecular Weight | 235.28 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | - |
Structural Analysis
The molecule's structure consists of a piperidine ring substituted at the nitrogen atom (position 1) with a 4,6-dimethylpyrimidin-2-yl group. A carboxylic acid functional group is located at the 3-position of the piperidine ring.
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques. The following table outlines the expected data for validating the successful synthesis of the target compound.
| Technique | Expected Observations |
| ¹H NMR | Pyrimidine Protons: A singlet at ~6.5-7.0 ppm (1H, pyrimidine C5-H). Pyrimidine Methyls: A singlet at ~2.3-2.5 ppm (6H, two CH₃ groups). Piperidine Protons: A complex series of multiplets between ~1.5-4.5 ppm for the piperidine ring protons. Carboxylic Acid Proton: A broad singlet at >10 ppm (1H, COOH), which may be exchangeable with D₂O. |
| ¹³C NMR | Pyrimidine Carbons: Signals in the aromatic region (~160-170 ppm for C2, C4, C6 and ~110-120 ppm for C5). Methyl Carbons: A signal around ~20-25 ppm. Piperidine Carbons: Signals in the aliphatic region (~25-60 ppm). Carboxyl Carbon: A signal around ~170-180 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 236.14. |
| FT-IR | O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong absorption band around ~1700-1730 cm⁻¹ (carbonyl). C=N and C=C Stretches: Absorptions in the ~1500-1650 cm⁻¹ region. |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the reaction between an activated pyrimidine electrophile and a piperidine nucleophile.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C-N bond between the pyrimidine and piperidine rings. This retrosynthetic approach identifies two key starting materials:
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2-Chloro-4,6-dimethylpyrimidine: An excellent electrophile, as the chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing nitrogen atoms in the pyrimidine ring.
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Piperidine-3-carboxylic acid (Nipecotic Acid): The nucleophile, with the secondary amine of the piperidine ring attacking the electrophilic carbon of the pyrimidine.[4]
The overall synthetic workflow is depicted below.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes justifications for the choice of reagents and conditions, ensuring both technical accuracy and a deeper understanding of the process.
Part A: Synthesis of 2-Chloro-4,6-dimethylpyrimidine (Precursor)
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Rationale: While commercially available, this precursor can be synthesized from the more accessible 4,6-dimethyl-2-hydroxypyrimidine. Phosphorus oxychloride (POCl₃) is a standard, highly effective reagent for converting heterocyclic hydroxyl groups into chlorides.[6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (1.0 eq).
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Carefully add phosphorus oxychloride (POCl₃) (10-15 vol eq) in a fume hood.
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Heat the mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
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Cool the resulting residue in an ice bath. Slowly and cautiously quench the reaction by adding the mixture to crushed ice.
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Neutralize the acidic aqueous solution to a pH of ~8 by the slow, portion-wise addition of a solid base like sodium bicarbonate or a cooled aqueous solution of potassium hydroxide.[6]
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine, typically as a solid.[6]
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Part B: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (Target)
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Rationale: This step is a classic SₙAr reaction. A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates cations while leaving anions (the deprotonated nucleophile) relatively free, thereby accelerating the rate of nucleophilic attack.[8] An inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the piperidine nitrogen, creating a more potent nucleophile, and to neutralize the hydrochloric acid generated during the reaction.[8]
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Procedure:
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In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.1 eq) and potassium carbonate (K₂CO₃) (2.5 eq) in anhydrous DMF.
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Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the mixture.
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Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. The elevated temperature is necessary to overcome the activation energy of the substitution.[8]
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Monitor the reaction progress by TLC until the starting material (2-chloro-4,6-dimethylpyrimidine) is consumed.
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Cool the reaction mixture to room temperature and pour it into cold water.
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Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This step protonates the carboxylic acid, making it less water-soluble and facilitating its extraction.
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Extract the product into an organic solvent such as ethyl acetate. Repeat the extraction three times.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure target compound.
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Potential Applications and Research Context
The value of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid lies in its potential as a versatile building block for constructing more complex molecules with tailored biological activities.
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Drug Discovery Scaffold: The compound serves as an excellent starting point for generating libraries of derivatives. The carboxylic acid handle can be readily converted into a wide range of functional groups, including esters, amides, and alcohols, allowing for systematic Structure-Activity Relationship (SAR) studies.[9]
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Fragment-Based Drug Design (FBDD): Both the dimethylpyrimidine and the piperidine-3-carboxylic acid fragments are of interest in FBDD. This compound could be used in screening assays to identify initial low-affinity hits against protein targets, which can then be optimized into potent leads.
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CNS Research: Given the prevalence of piperidine-carboxylic acids in compounds targeting the CNS, derivatives of this molecule could be investigated as potential modulators of neurotransmitter receptors or transporters.[3]
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Infectious Disease Research: Piperidine and pyrimidine derivatives have been explored as inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis.[10][11] This scaffold could be a valuable starting point for developing new anti-infective agents.
Conclusion
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a strategically designed molecule that combines two pharmacologically significant heterocycles. Its synthesis is robust and scalable, relying on the well-established principles of nucleophilic aromatic substitution. The detailed protocols and mechanistic rationale provided in this guide offer researchers a reliable framework for obtaining and utilizing this compound. Its inherent structural features make it a highly valuable intermediate and scaffold for the synthesis of novel chemical libraries, positioning it as a key tool for advancing research in medicinal chemistry and drug discovery.
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